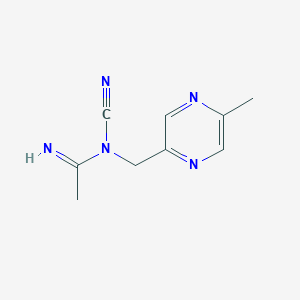

N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide

Beschreibung

N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide is a heterocyclic compound featuring a pyrazine core substituted with a methyl group at the 5-position and an acetimidamide moiety functionalized with a cyano group. Its structure combines a nitrogen-rich pyrazine ring, a methylene bridge, and an acetimidamide group modified by cyano substitution. The compound’s toxicity profile remains unstudied, as seen in related cyano-acetamide derivatives .

Eigenschaften

Molekularformel |

C9H11N5 |

|---|---|

Molekulargewicht |

189.22 g/mol |

IUPAC-Name |

N-cyano-N-[(5-methylpyrazin-2-yl)methyl]ethanimidamide |

InChI |

InChI=1S/C9H11N5/c1-7-3-13-9(4-12-7)5-14(6-10)8(2)11/h3-4,11H,5H2,1-2H3 |

InChI-Schlüssel |

RUIOKGOOKPIWDF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C=N1)CN(C#N)C(=N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide typically involves the reaction of 5-methylpyrazin-2-ylmethylamine with cyanoacetic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction can be performed in a solvent like ethanol or methanol, and the product is obtained after purification by recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. The choice of raw materials and reaction conditions is optimized to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The acetimidamide group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, amines, and nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Wissenschaftliche Forschungsanwendungen

N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of various pharmaceutical agents.

Industry: The compound is used in the production of agrochemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acetimidamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings:

Synthetic Challenges : Methyl-bridged tetrazole derivatives (NTOM, NTOA) face yield reductions (62–82%) due to steric hindrance, whereas pyrazine-based compounds may offer more straightforward functionalization .

However, cyano groups may introduce sensitivity to hydrolysis .

Toxicity Gaps: Cyano-acetamide analogs lack thorough toxicological data, emphasizing the need for safety studies on the target compound .

Biologische Aktivität

N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide is a nitrogenous compound with the molecular formula C₉H₁₃N₅ and a molecular weight of approximately 177.24 g/mol. Its structure features a cyano group and an acetimidamide moiety attached to a 5-methylpyrazine ring, contributing to its unique chemical properties and biological activities. This compound has garnered attention in both synthetic and biological chemistry due to its potential applications in pharmaceuticals and agrochemicals.

Biological Activity

Research indicates that N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide exhibits significant antimicrobial activity . Studies have shown that derivatives of cyanoacetamides, including this compound, demonstrate moderate to excellent efficacy against various strains of Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus flavus and Candida albicans .

The precise mechanism of action for N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide is not fully elucidated; however, it is believed to involve:

- Disruption of microbial cell walls : The compound may interfere with the structural integrity of bacterial cell walls.

- Interference with metabolic pathways : Potentially affecting key metabolic processes within microbial cells .

Further research is necessary to identify specific biochemical pathways affected by this compound.

Structure-Activity Relationship (SAR)

The unique structure of N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide allows for comparisons with similar compounds. The following table summarizes some structurally related compounds and their similarity indices:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 2-Cyano-N-methyl-acetamide | Methyl substitution on acetamide | 0.83 |

| 2-Cyano-N-(5-methyl-2-p-tolyl)-acetamide | P-tolyl substitution on acetamide | 0.79 |

| 3-(2-Oxoazepan-1-yl)propanenitrile | Contains azepane ring structure | 0.70 |

| 2-Cyano-N-(4-substitutedphenyl)-acetamide | Aromatic substitution on acetamide | 0.63 |

The high similarity index indicates that while these compounds share structural features, the specific pyrazine ring structure and the combination of cyano and acetimidamide functionalities in N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide may confer distinct biological properties compared to its analogs .

Case Studies

- Antimicrobial Efficacy : A study conducted on various strains of bacteria demonstrated that N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against selected Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

- Fungal Activity : In vitro tests revealed that the compound showed significant antifungal activity against Candida albicans, with an MIC value of approximately 64 µg/mL, suggesting its potential use in treating fungal infections .

- Molecular Docking Studies : Computational studies have indicated that N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide can effectively bind to specific enzymes or receptors, which supports its potential therapeutic applications. These studies provide insights into its pharmacodynamics and help identify possible side effects or interactions with other drugs .

Synthesis Methods

N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide can be synthesized through several methods, including:

- Condensation Reactions : Utilizing cyanoacetic acid derivatives and appropriate amines.

- Cyclization Techniques : Employing cyclization strategies involving pyrazine derivatives.

These methods highlight the compound's versatility as a synthetic intermediate in organic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.